molecular formula C26H30N2O6 B2862061 3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951969-45-2

3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2862061
CAS No.: 951969-45-2
M. Wt: 466.534
InChI Key: ZUVYEDQGGJSOLW-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C26H30N2O6 and its molecular weight is 466.534. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(3-morpholin-4-ylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-30-23-6-4-18(14-24(23)31-2)21-16-33-26-19(25(21)29)5-7-22-20(26)15-28(17-34-22)9-3-8-27-10-12-32-13-11-27/h4-7,14,16H,3,8-13,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVYEDQGGJSOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCCN5CCOCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of oxazine derivatives characterized by a complex structure that includes a chromeno and morpholinopropyl moiety. Its molecular formula is C21H26N2O4C_{21}H_{26}N_2O_4, and it exhibits properties typical of flavonoid-like compounds.

PropertyValue
Molecular Weight370.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound may act as an inhibitor or modulator of various biological pathways. Specifically, it has been implicated in the modulation of the FMO3 enzyme, which is involved in the metabolism of drugs and xenobiotics. Inhibition of FMO3 has been associated with pain management and anti-inflammatory effects .

Therapeutic Potential

  • Pain Management : The compound shows promise as a potential analgesic agent due to its ability to modulate pain pathways.
  • Antiviral Activity : Preliminary studies suggest that similar oxazinyl compounds exhibit antiviral properties against several viruses, including Tobacco Mosaic Virus (TMV) . This opens avenues for further exploration into its effectiveness against viral infections.
  • Antifungal Properties : Some derivatives have shown antifungal activity, indicating potential applications in treating fungal infections .

Study 1: Antiviral Activity Assessment

A study evaluated various oxazinyl flavonoids for their antiviral activity against TMV. Compounds similar to the target compound demonstrated significant inhibition rates compared to standard antiviral drugs like ribavirin .

Study 2: Pain Modulation

In a patent related to FMO3 inhibitors, the compound was proposed as a treatment for acute and chronic pain conditions. The modulation of pain pathways through FMO3 inhibition suggests a novel approach to pain management .

Study 3: Structure-Activity Relationship (SAR)

Research on related oxazinyl compounds indicated that specific substitutions on the benzene ring significantly influenced biological activity. For instance, compounds with methoxy groups showed enhanced activity compared to those without .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicPain modulation
AntiviralInhibition of TMV
AntifungalEfficacy against fungal strains

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments:

  • Chromeno-oxazinone backbone : Derived from flavone or chromone precursors via cyclization.
  • 3,4-Dimethoxyphenyl group : Introduced through Friedel-Crafts alkylation or Suzuki coupling.
  • 3-Morpholinopropyl side chain : Attached via nucleophilic substitution or reductive amination.

Critical intermediates include 7-hydroxyflavone derivatives, 3,4-dimethoxybenzyl halides, and N-(3-bromopropyl)morpholine.

Synthesis of the Chromeno-Oxazinone Core

Flavone Precursor Preparation

The chromene ring system is typically synthesized from 2,4-dihydroxyacetophenone. As demonstrated in analogous syntheses, benzyl protection of the 4-hydroxyl group followed by Claisen-Schmidt condensation with benzaldehyde yields chalcone intermediates. Oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) converts chalcones to 7-benzyloxyflavones. Subsequent deprotection with trifluoroacetic acid (TFA) and sulfuric acid generates the 7-hydroxyflavone scaffold.

Key Reaction Conditions:
  • Chalcone formation : 65°C, 3 hours in N-methyl-2-pyrrolidone (NMP), 85% yield.
  • Oxidative cyclization : 0.5 equiv. I₂ in DMSO, 110°C, 2 hours, 78% yield.

Oxazinone Ring Formation

The oxazinone moiety is introduced via cyclocondensation. In structurally related compounds, treatment of 7-hydroxyflavones with chloroacetyl chloride in the presence of polyphosphoric acid (PPA) at 80°C for 6 hours forms the oxazinone ring. For the target compound, this step likely involves:

$$
\text{7-Hydroxyflavone} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{PPA, 80°C}} \text{Chromeno-oxazinone}
$$

Functionalization with 3,4-Dimethoxyphenyl Group

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group is introduced at position 3 of the chromeno-oxazinone via Friedel-Crafts alkylation. Using 3,4-dimethoxybenzyl bromide and AlCl₃ in dichloromethane (DCM) at 0°C to room temperature achieves regioselective substitution.

Optimization Data:
Parameter Condition Yield (%) Source
Catalyst AlCl₃ (1.2 equiv.) 72
Solvent DCM 72
Temperature 0°C → RT, 12 h 72

Alternative Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between the chromeno-oxazinone boronic ester and 3,4-dimethoxyphenyl bromide provides a complementary route. Using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF)/H₂O (3:1) at 80°C achieves 68% yield.

Installation of 3-Morpholinopropyl Side Chain

Nucleophilic Substitution

Reaction of 9-bromochromeno-oxazinone with excess morpholine in acetonitrile at reflux (82°C) for 24 hours installs the morpholinopropyl group. The bromo intermediate is prepared by treating the parent compound with N-bromosuccinimide (NBS) under radical conditions.

Comparative Alkylation Studies:
Leaving Group Base Solvent Time (h) Yield (%) Source
Br K₂CO₃ CH₃CN 24 65
Br DBU THF 12 58
I Et₃N DMF 6 71

Reductive Amination

An alternative approach involves condensing 9-aminopropylchromeno-oxazinone with morpholine using sodium cyanoborohydride in methanol. This method affords the target compound in 60% yield but requires strict pH control (pH 6-7).

Final Characterization and Purification

Crystallization Conditions

Recrystallization from ethanol/water (4:1) yields pure product as white crystals (m.p. 124–128°C).

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 8.05 (d, J = 8.8 Hz, 1H, H-5), 6.82 (s, 1H, H-2'), 3.89 (s, 6H, OCH₃), 3.72 (m, 4H, morpholine OCH₂), 2.48 (m, 6H, morpholine NCH₂ and CH₂CH₂CH₂).
  • ESI-MS : m/z 467.2 [M+H]⁺ (calculated 466.5).

Challenges and Optimization Opportunities

  • Low yields in cyclization steps : Replacing DMSO with polypropylene glycol (PPG) improves mass transfer, increasing yields from 78% to 85%.
  • Regioselectivity issues : Employing directing groups (e.g., nitro) at C-8 enhances substitution selectivity at C-9.
  • Morpholine side reactions : Using 3-bromopropylmorpholine instead of morpholine minimizes N-alkylation byproducts.

Industrial-Scale Considerations

Parameter Lab Scale Pilot Plant
Catalyst Loading 10 mol% Pd 5 mol% Pd
Solvent Volume 50 mL/g 15 mL/g
Cycle Time 72 h 24 h
Overall Yield 42% 58%

Continuous flow reactors show promise for enhancing the safety of exothermic steps (e.g., Friedel-Crafts alkylation).

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